

# Application Notes and Protocols: Measuring Sofnobrutinib's Effect on Basophil Activation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sofnobrutinib** (formerly AS-0871) is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in various immune cells, including B cells and basophils.[1] In basophils, BTK is a key component of the signaling pathway downstream of the high-affinity IgE receptor (FceRI).[1][3] Activation of this pathway by allergens or other stimuli leads to basophil degranulation and the release of pro-inflammatory mediators, such as histamine.[1][4] By inhibiting BTK, **Sofnobrutinib** effectively blocks this signaling cascade, leading to a reduction in basophil activation. This makes the measurement of basophil activation a crucial pharmacodynamic (PD) biomarker for assessing the biological activity of **Sofnobrutinib** in both preclinical and clinical studies.[2][5]

These application notes provide a detailed protocol for measuring the inhibitory effect of **Sofnobrutinib** on basophil activation using the Basophil Activation Test (BAT) with flow cytometry.

### **Principle of the Assay**

The Basophil Activation Test (BAT) is a functional in vitro assay that quantifies the activation status of basophils in response to a stimulus.[6][7] Upon activation, basophils upregulate specific cell surface markers, most notably CD63 and CD203c.[8][9][10] By using fluorescently labeled antibodies against these markers, the percentage of activated basophils can be



determined using flow cytometry.[8] In this application, whole blood is pre-incubated with varying concentrations of **Sofnobrutinib** before being stimulated with an IgE-crosslinking agent (e.g., anti-IgE antibody). The degree of inhibition of basophil activation by **Sofnobrutinib** is then quantified by the reduction in the expression of activation markers.

#### **Data Presentation**

Table 1: Pharmacodynamic Effect of Sofnobrutinib on

**Basophil Activation** 

| Parameter                      | Value       | Reference |
|--------------------------------|-------------|-----------|
| IC50 (Single Ascending Dose)   | 54.06 ng/mL | [2]       |
| IC50 (Multiple Ascending Dose) | 57.01 ng/mL | [2]       |
| Inhibition at 50 mg b.i.d.     | 50.8%–79.4% | [2]       |
| Inhibition at 150 mg b.i.d.    | 67.6%–93.6% | [2]       |
| Inhibition at 300 mg b.i.d.    | 90.1%–98.0% | [2]       |

IC50: Half-maximal inhibitory concentration; b.i.d.: twice daily.

### Signaling Pathway and Experimental Workflow Sofnobrutinib's Mechanism of Action in Basophils







Click to download full resolution via product page

Caption: Sofnobrutinib inhibits BTK, blocking FcɛRI-mediated basophil activation.

## Experimental Workflow for Basophil Activation Test (BAT)





Click to download full resolution via product page

Caption: Workflow for measuring **Sofnobrutinib**'s effect on basophil activation.



## Experimental Protocols Materials and Reagents

- Anticoagulant: Sodium Heparin (for blood collection)[11]
- Buffer: HEPES-buffered saline with 2% BSA and 1 mM CaCl2
- Sofnobrutinib: Prepare a stock solution in DMSO and dilute to final concentrations in buffer.
- Vehicle Control: DMSO at the same final concentration as the highest Sofnobrutinib concentration.
- Positive Controls:
  - Anti-IgE antibody (e.g., clone LE27)
  - fMLP (N-formyl-methionyl-leucyl-phenylalanine) as an IgE-independent positive control
- Negative Control: Buffer only
- Staining Antibodies:
  - FITC anti-CD63
  - PE anti-CD203c
  - PerCP-Cy5.5 anti-CCR3 (for basophil identification)[12]
  - APC anti-HLA-DR (for basophil identification, negative marker)[11]
- Lysis Buffer: 1X FACS Lysing Solution
- Wash Buffer: PBS with 0.5% BSA

#### **Protocol: Basophil Activation Test (BAT)**

• Blood Collection: Collect whole blood from healthy volunteers or study subjects into sodium heparin-containing tubes.[11] It is recommended to process the blood within 4 hours of



collection.

- Preparation of Sofnobrutinib Dilutions: Prepare a serial dilution of Sofnobrutinib in the assay buffer to achieve the desired final concentrations. Also, prepare the vehicle control.
- Pre-incubation with Sofnobrutinib: a. Aliquot 50 μL of whole blood into flow cytometry tubes.
   b. Add 50 μL of the Sofnobrutinib dilutions or vehicle control to the respective tubes. c.
   Gently mix and incubate for 15-30 minutes at 37°C.
- Stimulation: a. Prepare stimulation solutions: anti-IgE, fMLP, and a buffer-only negative control. b. Add 50 μL of the appropriate stimulation solution to each tube. c. Gently mix and incubate for 20 minutes at 37°C.
- Staining: a. Prepare a cocktail of the fluorescently labeled antibodies (anti-CD63, anti-CD203c, anti-CCR3, and anti-HLA-DR) in wash buffer. b. Add the antibody cocktail to each tube. c. Gently mix and incubate for 20 minutes on ice in the dark.
- Lysis of Red Blood Cells: a. Add 1 mL of 1X FACS Lysing Solution to each tube. b. Vortex gently and incubate for 10 minutes at room temperature in the dark.
- Washing: a. Centrifuge the tubes at 500 x g for 5 minutes. b. Decant the supernatant. c.
   Resuspend the cell pellet in 1 mL of wash buffer. d. Repeat the centrifugation and decanting steps.
- Sample Acquisition: a. Resuspend the final cell pellet in 300 μL of wash buffer. b. Acquire the samples on a flow cytometer. Collect a sufficient number of events to identify the basophil population accurately (typically at least 500-1000 basophil events).
- Data Analysis: a. Gate on the basophil population using a sequential gating strategy (e.g., singlets -> granulocytes on FSC vs. SSC -> CCR3+ HLA-DR- cells). b. Within the basophil gate, quantify the percentage of CD63+ and/or CD203c+ cells. c. Calculate the percentage inhibition of basophil activation for each Sofnobrutinib concentration relative to the vehicle control. d. Plot the percentage inhibition against the Sofnobrutinib concentration to determine the IC50 value.

### **Quality Control and Considerations**



- Basophil Viability: Ensure that the experimental conditions, including the concentrations of
   Sofnobrutinib and DMSO, do not adversely affect basophil viability.
- Non-Responders: A subset of individuals may have basophils that do not respond to anti-IgE stimulation.[11] The inclusion of an IgE-independent stimulus like fMLP is crucial to confirm basophil reactivity.
- Standardization: Maintain consistency in incubation times, temperatures, and reagent concentrations to ensure reproducibility.[6]
- Flow Cytometer Setup: Standardize flow cytometer settings, including compensation, for each experiment.

#### Conclusion

The Basophil Activation Test is a robust and sensitive method for quantifying the pharmacodynamic effects of the BTK inhibitor **Sofnobrutinib**. By following the detailed protocol outlined in these application notes, researchers can accurately assess the inhibitory activity of **Sofnobrutinib** on basophil activation, providing valuable insights into its mechanism of action and clinical efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. INVESTIGATIONAL BTK INHIBITOR sofnobrutinib (AS-0871) | Pipeline | Carna Biosciences, Inc. Drug Discovery [carnabio.com]
- 2. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-term ibrutinib therapy suppresses skin test responses and eliminates IgE-mediated basophil activation in adults with peanut or tree nut allergy PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK inhibition is a potent approach to block IgE-mediated histamine release in human basophils PMC [pmc.ncbi.nlm.nih.gov]







- 5. buhlmannlabs.com [buhlmannlabs.com]
- 6. pure.au.dk [pure.au.dk]
- 7. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of two basophil activation markers CD63 and CD203c in the diagnosis of amoxicillin allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcpres.com [jcpres.com]
- 11. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a.storyblok.com [a.storyblok.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Sofnobrutinib's Effect on Basophil Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796931#how-to-measure-sofnobrutinib-s-effect-on-basophil-activation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com